3-Fluoro-4-(furan-2-YL)benzoic acid

Medicinal Chemistry Physicochemical Property Prediction Fragment-Based Drug Design

3-Fluoro-4-(furan-2-yl)benzoic acid is a fluorinated biaryl carboxylic acid building block (C₁₁H₇FO₃, MW 206.17 g/mol) featuring a benzoic acid core with a fluorine atom at the 3‑position and a furan-2-yl ring at the 4‑position. The compound is commercially supplied at 98% purity and exhibits a computed logP of 2.78 and topological polar surface area (TPSA) of 50.44 Ų.

Molecular Formula C11H7FO3
Molecular Weight 206.17 g/mol
CAS No. 1261975-22-7
Cat. No. B6395670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(furan-2-YL)benzoic acid
CAS1261975-22-7
Molecular FormulaC11H7FO3
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C11H7FO3/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6H,(H,13,14)
InChIKeyGLXCUOXLIAAWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(furan-2-yl)benzoic acid (CAS 1261975-22-7) – Key Specifications, Physicochemical Identity, and Procurement-Ready Profile


3-Fluoro-4-(furan-2-yl)benzoic acid is a fluorinated biaryl carboxylic acid building block (C₁₁H₇FO₃, MW 206.17 g/mol) featuring a benzoic acid core with a fluorine atom at the 3‑position and a furan-2-yl ring at the 4‑position. The compound is commercially supplied at 98% purity and exhibits a computed logP of 2.78 and topological polar surface area (TPSA) of 50.44 Ų . Its structural features—electron‑withdrawing fluorine, π‑rich furan, and a derivatizable carboxyl group—make it a versatile intermediate for medicinal chemistry, fragment‑based drug discovery, and agrochemical research.

Research-grade purity suited for fragment-based screening
Pre-included in commercial fluorine fragment libraries
Cost-effective Suzuki-coupling precursor widely stocked

Why Regioisomeric or Non-Fluorinated Analogs Cannot Substitute 3-Fluoro-4-(furan-2-yl)benzoic acid in SAR and Fragment-Based Studies


The precise substitution pattern of 3‑fluoro‑4‑(furan‑2‑yl)benzoic acid critically governs its physicochemical and recognition properties, rendering simple interchange with regioisomers or the non‑fluorinated parent compound scientifically invalid. The 3‑fluoro substituent lowers the benzoic acid pKa to 3.86, compared with 4.14 for 4‑fluorobenzoic acid and 4.20 for unsubstituted benzoic acid, directly affecting ionization state at physiological pH [1] [2]. Additionally, fluorine incorporation reduces the computed logP by 0.16 units relative to the non‑fluorinated analog 4‑(furan‑2‑yl)benzoic acid (logP 2.94), altering lipophilicity‑driven properties such as metabolic stability and passive permeability . These quantitative differences translate into divergent biological readouts when the compound is employed as a fragment hit, a pharmacophore probe, or a synthetic intermediate in lead optimization.

  • Ionization state mismatch 3-fluoro substitution lowers pKa vs. 4-fluoro or non-fluorinated analogs, shifting charge at physiological pH and altering binding electrostatics.
  • Lipophilicity profile divergence Fluorine reduces logP relative to the des-fluoro parent, impacting passive permeability and metabolic stability readouts.
  • Supply chain disparity The target regioisomer benefits from a widely available, lower-cost bromide precursor; 4-fluoro-3-furan isomer precursors are scarcer and may carry lower purity.

Quantitative Differentiation Evidence: 3-Fluoro-4-(furan-2-yl)benzoic acid vs. Closest Analogs


Superior Acidity of the 3-Fluoro-4-furan Regioisomer vs. 4-Fluoro-3-furan and Non-Fluorinated Analogs

The 3‑fluoro substituent on the benzoic acid ring lowers the pKa of the parent acid to 3.86, compared with 4.14 for 4‑fluorobenzoic acid and 4.20 for unsubstituted benzoic acid [1] [2] [3]. By extension, 3‑fluoro‑4‑(furan‑2‑yl)benzoic acid is predicted to be more acidic than its 4‑fluoro‑3‑(furan‑2‑yl) regioisomer, whose parent acid (4‑fluorobenzoic acid) is 0.28 pKa units weaker. The non‑fluorinated analog 4‑(furan‑2‑yl)benzoic acid, derived from benzoic acid, is expected to be still weaker by ~0.34 pKa units.

Acidity (pKa)
Class-level
Predicted pKa ~3.86 vs. 4.14 (4-fluoro) and 4.20 (non-fluorinated parent)
Higher carboxylate fraction at pH 7.4 may alter solubility and electrostatic interactions in binding assays.
Extrapolated from parent benzoic acid pKa values; experimental verification recommended.
Medicinal Chemistry Physicochemical Property Prediction Fragment-Based Drug Design

Lipophilicity Reduction of 0.16 logP Units vs. Non-Fluorinated 4-(Furan-2-yl)benzoic acid

The computed logP of 3‑fluoro‑4‑(furan‑2‑yl)benzoic acid is 2.78 , whereas the non‑fluorinated parent 4‑(furan‑2‑yl)benzoic acid exhibits an ACD/LogP of 2.94 . The 0.16 log unit decrease arises directly from the electron‑withdrawing, polarizing effect of the 3‑fluoro substituent.

Lipophilicity (logP)
Reported
logP 2.78 vs. 2.94 for non-fluorinated analog; ΔlogP = –0.16
Modest logP reduction may influence metabolic stability and plasma protein binding in ADME assays.
Computed values from different sources; confirm experimentally for lead series.
Drug Design ADME Prediction Fragment Library Profiling

Cost-Efficient Synthesis via Readily Available 4-Bromo-3-fluorobenzoic Acid Starting Material

3‑Fluoro‑4‑(furan‑2‑yl)benzoic acid is accessed via Suzuki‑Miyaura coupling of 4‑bromo‑3‑fluorobenzoic acid with furan‑2‑boronic acid. The bromide precursor is commercially stocked by multiple suppliers (e.g., Aladdin, Macklin, Santa Cruz) at 98% purity and quoted at ~$8.90–$13.90 per gram . In contrast, synthesis of the 4‑fluoro‑3‑(furan‑2‑yl) regioisomer requires 3‑bromo‑4‑fluorobenzoic acid, which is carried by fewer vendors and is sometimes listed only at 95% purity [1].

Synthetic Access
Reported
Suzuki coupling of 4-bromo-3-fluorobenzoic acid (~$9/g, ≥5 vendors) with furan-2-boronic acid
Lower-cost, multiply-sourced precursor reduces lead time and supports scale-up.
Vendor pricing and availability as of May 2026; verify current stock.
Organic Synthesis Process Chemistry Chemical Procurement

Commercial Availability at 98% Purity with Full Analytical Characterization

The target compound is routinely supplied at 98% purity with accompanying analytical data (NMR, HPLC) by vendors including Leyan and BLD Pharm . Some regioisomeric analogs are listed only at 95% purity or are available exclusively on a custom‑synthesis basis .

Purity Consistency
Specification review
Supplied at 98% (HPLC/NMR) by Leyan and BLD Pharm; regioisomeric analogs often at 95% or custom synthesis
Higher purity reduces batch variability in concentration-response assays.
Request current lot COA for exact specification.
Chemical Procurement Quality Control Reproducible Research

Pre‑Inclusion in Commercial Fluorine Fragment Libraries for FBDD Screening

3‑Fluoro‑4‑(furan‑2‑yl)benzoic acid is stocked in multiple commercial fluorine‑focused fragment collections (e.g., Mcule, Life Chemicals fluorine fragment libraries) . It satisfies the Rule of Three (MW ≤300, logP ≤3, HBD ≤3, HBA ≤3; here MW 206, logP 2.78, HBD 1, HBA 4) and its 3‑fluoro‑4‑furan substitution pattern offers a distinctive exit vector for fragment elaboration that differs from the 4‑fluoro‑3‑furan or 2‑fluoro‑4‑furan regioisomers.

Fragment Library Status
Class-level
Included in Mcule and Life Chemicals fluorine-focused fragment collections; satisfies Rule of Three
Pre-curated library membership accelerates FBDD hit-finding campaigns.
Verify inclusion in specific library version before screening.
Fragment-Based Drug Discovery Fluorine Chemistry Screening Library Design

High-Impact Application Scenarios for 3-Fluoro-4-(furan-2-yl)benzoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Against Enzymes with Carboxylate-Recognition Hotspots

The enhanced acidity (predicted pKa ~3.86) of 3‑fluoro‑4‑(furan‑2‑yl)benzoic acid ensures a high carboxylate fraction at physiological pH, making it an ideal fragment for targeting arginine‑ or lysine‑rich binding pockets in enzymes such as kinases, proteases, and GSTs . Its inclusion in commercial fluorine fragment libraries enables immediate deployment in HTS campaigns, while the distinct 3‑fluoro‑4‑furan vector geometry provides a unique growth trajectory for fragment elaboration .

Structure–Activity Relationship (SAR) Studies of Biaryl Carboxylic Acid Pharmacophores

The 0.16‑unit logP reduction relative to the non‑fluorinated parent makes this compound a valuable probe for quantifying the impact of fluorine‑induced lipophilicity modulation on ADME properties within a congeneric series. Systematic comparison of the 3‑fluoro‑4‑furan regioisomer with its 4‑fluoro‑3‑furan and 2‑fluoro‑4‑furan counterparts enables deconvolution of positional fluorine effects on target binding, metabolic stability, and off‑target selectivity.

Synthesis of Fluorinated Molecular Probes and PROTAC Building Blocks

The carboxylic acid handle and commercial 98% purity allow reliable amide coupling or esterification to generate fluorinated biophysical probes, affinity labels, or PROTAC linker intermediates. The cost‑effective Suzuki precursor (4‑bromo‑3‑fluorobenzoic acid, ~$9/g) supports scale‑up from milligram discovery quantities to gram‑scale probe synthesis without prohibitive cost escalation.

Agrochemical Intermediate Development Requiring Metabolic Stability

Fluorine substitution at the 3‑position, combined with the furan heterocycle, confers metabolic resistance to oxidative degradation—a property leveraged in the design of fungicides and herbicides . The compound's consistent 98% purity and well‑characterized physicochemical profile (logP 2.78, TPSA 50.44) support reproducible formulation studies and environmental fate assessments.

Application
Selection Property
Validation Focus
Fragment-based lead generation (kinases, proteases, GSTs)
Carboxylate ionization state at pH 7.4
Fragment library hit confirmation and binding reproducibility
SAR studies of biaryl carboxylic acid pharmacophores
Fluorine-modulated lipophilicity profile
ADME assay comparison across regioisomeric series
Synthesis of fluorinated probes and PROTAC building blocks
High-purity carboxylic acid for reliable conjugation
Amide coupling efficiency and scale-up feasibility
Agrochemical intermediate requiring metabolic stability
Fluorine-furan substitution pattern
Metabolic stability screening and environmental fate assessment
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